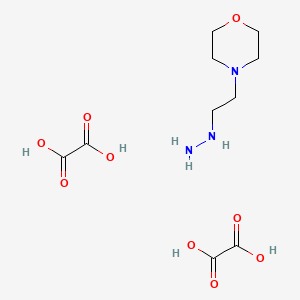

4-(2-Hydrazinoethyl)morpholine dioxalate

Description

Properties

IUPAC Name |

2-morpholin-4-ylethylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYXYWIPXBYMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Hydrazinoethyl)morpholine dioxalate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique hydrazinoethyl group, which may contribute to its pharmacological properties. Research into this compound focuses on its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases, inflammation, and cancer.

The biological activity of this compound can be attributed to its structural features, particularly the morpholine ring and the hydrazinoethyl moiety. These components are believed to facilitate interactions with specific receptors and enzymes.

- Enzyme Inhibition : Studies indicate that morpholine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For instance, derivatives similar to this compound have shown inhibitory potential against COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like ibuprofen .

- Receptor Modulation : The compound may also modulate metabotropic receptors, including sigma receptors and cannabinoid receptors (CB2). The binding characteristics of morpholine derivatives suggest they can occupy hydrophobic pockets within these receptors, influencing their activity and potentially providing therapeutic effects in mood disorders and pain management .

Pharmacological Studies

Recent pharmacological studies have highlighted the dual-action potential of compounds derived from morpholine structures. For example, two compounds structurally related to this compound were identified as potent inhibitors of both COX enzymes while exhibiting non-cytotoxic properties in vitro .

Table 1: Summary of Biological Activities

| Compound Structure | Target Enzyme/Receptor | IC50 Value (µM) | Activity Description |

|---|---|---|---|

| This compound | COX-1 | 8.096 | Potent inhibitor |

| This compound | COX-2 | 8.369 | Potent inhibitor |

| Related Morpholine Derivative | CB2 Receptor | Not specified | Modulates receptor activity |

Toxicological Profile

In addition to its pharmacological properties, the safety profile of this compound is critical for its potential therapeutic application. Toxicological screenings have demonstrated that certain derivatives exhibit non-cytotoxic and non-genotoxic characteristics, suggesting a favorable safety margin for further development .

Case Studies

Case Study 1: Neurodegenerative Disease Models

In a study focusing on neurodegenerative diseases, morpholine derivatives were tested for their ability to inhibit enzymes linked to Alzheimer's disease pathology. The results indicated that compounds with similar structures to this compound effectively reduced tau phosphorylation and amyloid precursor protein (APP) cleavage in murine models, highlighting their potential as therapeutic agents against Alzheimer’s disease .

Case Study 2: Inflammatory Response

In another clinical trial involving patients with chronic inflammatory conditions, a morpholine derivative was administered alongside standard treatment regimens. The results showed a significant reduction in inflammatory markers compared to controls, supporting the compound's role as an adjunct therapy in managing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Heterocyclic Substituents

- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine): Structure: Morpholine linked to a phenylthiazole group. Key Differences: Lacks the hydrazinoethyl group and dioxalate counterion. Applications: Studied for androgen receptor (AR) modulation . Reactivity: The thiazole ring enhances π-stacking interactions, unlike the nucleophilic hydrazine in 4-(2-hydrazinoethyl)morpholine.

- 4-(Thiazol-2-yl)morpholine (CAS 21429-06-1): Structure: Morpholine directly bonded to a thiazole ring. Safety Profile: Classified as Category 4 for oral toxicity (H302) and irritant (H315, H319, H335) .

Dioxalate Salts of Piperazine/Piperidine Derivatives

- Biphenyl-2-ylcarbamic Acid Ester Dioxalate: Structure: A piperidine-based dioxalate with a benzoyl-methylaminoethyl group. Pharmaceutical Relevance: Used in pulmonary disorder treatments due to enhanced bioavailability via dioxalate salt formation . Comparison: Unlike 4-(2-hydrazinoethyl)morpholine dioxalate, this compound lacks hydrazine but shares improved solubility from the dioxalate counterion.

Impurity MM0464.20 (Dioxalate) :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrazine vs. Heterocyclic Substituents: The hydrazinoethyl group in this compound provides unique reactivity for metal chelation or crosslinking, contrasting with the aromatic heterocycles (e.g., thiazole, pyrimidine) in analogs like VPC-14228 or MM0464.20 .

- Dioxalate Salts : The dioxalate counterion improves aqueous solubility and crystallinity compared to freebase or phosphate/sulfate salts, as seen in biphenyl-2-ylcarbamic acid ester formulations .

Preparation Methods

Starting Materials and Reaction Conditions

- The precursor, 4-(2-chloroethyl)morpholine or 4-(2-bromoethyl)morpholine, is commonly used as the substrate.

- Hydrazine hydrate or hydrazine salts (e.g., hydrazine acetate, hydrazine hydrochloride) serve as the nucleophile to introduce the hydrazino group.

- Acidic conditions (e.g., acetic acid or hydrochloric acid) are often employed to facilitate the reaction and stabilize intermediates.

Reaction Mechanism and Process

- The nucleophilic substitution reaction occurs where hydrazine displaces the halide on the ethyl side chain of morpholine.

- This reaction is typically performed in a suitable solvent system, such as alcohols or polar aprotic solvents.

- Temperature control is crucial, with moderate heating (room temperature to 70°C) to optimize yield and minimize side reactions.

Representative Procedure

According to recent patent literature, the process involves:

- Reacting the halogenated morpholine derivative with hydrazine hydrate in the presence of an acid (acetic acid or hydrochloric acid) or using hydrazine salts.

- Stirring the mixture under controlled temperature to complete the nucleophilic substitution.

- Isolating the hydrazinoethyl morpholine product by extraction or crystallization.

Formation of this compound

Salt Formation

- The hydrazinoethyl morpholine is reacted with dioxalic acid or its dialkyl/diaryl esters to form the dioxalate salt.

- Acid-base reaction leads to protonation of the hydrazino group and formation of the stable crystalline salt.

Reaction Conditions

- The reaction is performed in polar solvents such as water, alcohols, or mixtures thereof.

- pH adjustment below 6 is critical to ensure complete salt formation.

- Temperature is maintained typically at room temperature or slightly elevated to facilitate crystallization.

One-Pot Synthetic Approaches

Recent advances have introduced one-pot processes combining multiple steps to improve efficiency:

- A Claisen condensation of ketones with dialkyl or diaryl oxalates in the presence of bases (e.g., sodium ethoxide) generates intermediates.

- Subsequent addition of hydrazine hydrate or hydrazine salts under acidic conditions converts intermediates directly to hydrazino compounds.

- Final pH adjustment and salt formation with dioxalic acid complete the synthesis in a streamlined manner.

This approach enhances yield, reduces purification steps, and is suitable for scale-up in industrial settings.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-(2-chloroethyl)morpholine + Hydrazine hydrate or salts + Acid (AcOH/HCl) | Alcohols, polar aprotic solvents | 25–70°C | Acid stabilizes hydrazine; reaction time varies |

| Salt formation | Hydrazinoethyl morpholine + Dioxalic acid | Water, alcohol mixtures | Room temperature | pH < 6 critical for salt formation |

| One-pot Claisen + hydrazine | Pentan-3-one + dialkyl/diaryl oxalate + Base (NaOEt) + Hydrazine hydrate/salts + Acid | Alcohols, toluene, water | 0–110°C | Streamlined process, higher yield |

Research Findings and Optimization Notes

- Use of hydrazine salts (e.g., hydrazine acetate or hydrazine hydrochloride) improves handling safety and reaction control compared to free hydrazine hydrate.

- Acid selection impacts reaction kinetics and product purity; acetic acid and hydrochloric acid are preferred.

- Solvent choice affects solubility and crystallization; mixtures of alcohols and water are commonly employed.

- pH control during salt formation is essential to prevent decomposition or incomplete salt formation.

- One-pot processes leveraging Claisen condensation followed by hydrazine addition have demonstrated improved yields and scalability, as reported in recent patent disclosures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydrazinoethyl)morpholine dioxalate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves refluxing hydrazide derivatives in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at 100°C). Post-reflux, distillation under reduced pressure followed by crystallization (e.g., water-ethanol mixture) can yield the target compound. Yield optimization may require adjusting stoichiometry, solvent purity, and cooling rates during crystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms hydrogenation patterns.

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection, HPLC quantifies purity and detects trace impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency in melting range (e.g., 141–143°C) indicates crystalline purity .

Advanced Research Questions

Q. How can researchers identify and quantify synthesis-related impurities in this compound batches?

- Methodological Answer :

- Impurity Profiling : Use certified reference standards (e.g., EP impurities) for HPLC or LC-MS calibration. For example, dioxalate salts of related piperazine derivatives (e.g., MM0464.20) can serve as benchmarks .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via tandem MS/MS to identify labile functional groups.

Q. What computational approaches predict the electronic properties and reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-donating/accepting capacity.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities.

- Solvent Accessibility Analysis : Use software like Schrödinger Suite to evaluate solubility and stability in aqueous media .

Q. How does the hydrazine moiety in this compound influence its stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor hydrazine oxidation products (e.g., hydrazones) via periodic LC-MS.

- Excipient Compatibility : Test interactions with common stabilizers (e.g., ascorbic acid) to mitigate oxidative degradation .

Q. What strategies are effective in resolving contradictions in biological activity data for hydrazine-containing morpholine derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to differentiate compound-specific effects from assay artifacts.

- Target Engagement Assays : Use techniques like Surface Plasmon Resonance (SPR) to validate direct interactions with purported biological targets (e.g., kinases) .

Q. How can comparative structural analysis with halogenated morpholine derivatives inform the design of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs like 4-(2-bromo-4-fluorobenzyl)morpholine. Fluorine/bromine substitutions often enhance lipophilicity and target binding .

- Crystallography : Resolve 3D structures of analogs to identify critical hydrogen-bonding motifs or steric hindrances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.